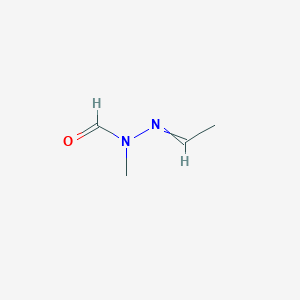

Acetaldehyde methylformylhydrazone

Description

Properties

Key on ui mechanism of action |

Gyromitra are considered to be edible mushrooms although their potential toxicity has been long known. They have caused numerous accidents, sometimes lethal. Historical accounts of poisoning reported and the /characteristics are described/. Knowing that gyromitrin (N-methyl-N-formyl-acetyl-hydrazone) can be converted into methylhydrazine, the /data/ suggest a relation between individual sensitivity to the mushrooms and variation of every body's ability to carry out such a conversion. Several metabolites of gyromitrin can produce enzyme activation with subsequent synthesis of methylhydrazine. The cumulative activating role of consecutive ingestion is emphasized. Gyromitra esculenta and a few other mushrooms have caused severe poisonings and even deaths in humans. Clinical data are characterized primarily by vomiting and diarrhea, followed jaundice, convulsions and coma. Gastrointestinal disorders distinguish this poisoning. Frequent Consumption can cause hepatitis and neurological diseases. The species of concern are mainly G. esculenta and G. gigas. ... Recent advances in chromatography, biochemistry and toxicology have established that other Ascomycetes species also may prove toxic. Gyromitrin (acetaldehyde methylformylhydrazone, G) and its homologs are toxic compounds that convert in vivo into N-methyl-N-formylhydrazine (MFH), and then into N-methylhydrazine (MH). The toxicity of these chemicals, which are chiefly hepatotoxic and even carcinogenic, has been established through in vivo and in vitro experiments using animals, cell cultures and biochemical systems. ... |

|---|---|

CAS No. |

16568-02-8 |

Molecular Formula |

C4H8N2O |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

N-(ethylideneamino)-N-methylformamide |

InChI |

InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3 |

InChI Key |

IMAGWKUTFZRWSB-UHFFFAOYSA-N |

Isomeric SMILES |

C/C=N\N(C)C=O |

Canonical SMILES |

CC=NN(C)C=O |

boiling_point |

143 °C |

Color/Form |

COLORLESS LIQ |

density |

1.05 @ 20 °C |

melting_point |

19.5 °C (VACUUM) |

Other CAS No. |

16568-02-8 61748-21-8 |

physical_description |

Colorless liquid; [HSDB] |

shelf_life |

VERY SENSITIVE TO AIR OXIDATION; SENSITIVE TO HYDROLYSIS BY BOTH ACIDS AND ALKALIS |

solubility |

SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER |

Synonyms |

Acetaldehyde N-formyl-N-methylhydrazone; Acetaldehyde Methylformylhydrazone; _x000B_Acetaldehyde-N-methyl-N-formylhydrazone; Ethylidene Gyromitrin; Ethylidenemethyl-hydrazinecarboxaldehyde; Ethylidenemethylhydrazide Formic Acid |

Origin of Product |

United States |

Occurrence and Distribution of Gyromitrin in Fungal Species

Distribution Patterns across Gyromitra Species and Related Taxa (e.g., Discinaceae)

Recent studies utilizing sensitive analytical methods have clarified that gyromitrin production within the family Discinaceae is more limited and discontinuous than previously believed. While historically associated primarily with Gyromitra esculenta, the toxin has been detected in other species.

A 2022 study that analyzed 66 specimens across the Discinaceae family found a distinct pattern of gyromitrin presence. The toxin was consistently detected in all tested specimens belonging to the G. esculenta group and the G. leucoxantha clade. The G. esculenta group includes species such as G. antarctica, G. esculenta, G. splendida, and G. venenata. Conversely, the majority of other taxa within the Discinaceae family tested negative for the compound.

Earlier reports suggested the presence of gyromitrin in species like G. gigas and G. fastigiata. However, more recent and targeted analyses have shown that some specimens previously identified as toxic, such as those linked to amyotrophic lateral sclerosis (ALS) cases in the French Alps and initially reported as G. gigas, were in fact members of the more toxic G. esculenta group, specifically G. venenata and G. esculenta. German specimens of G. gigas were found to have undetectable levels of gyromitrin. There is also mention of the toxin being detected in some other European Ascomycetes like Cudonia circinans, Leotia lubrica, and some Helvella species, though these are less commonly consumed.

The distribution of gyromitrin is not uniform across the Discinaceae, appearing in distinct clades, suggesting a complex evolutionary history of its production.

Interactive Data Table: Distribution of Gyromitrin in Selected Discinaceae Clades

| Clade | Gyromitrin Presence | Representative Species |

|---|---|---|

| G. esculenta Group | Detected | G. antarctica, G. esculenta, G. splendida, G. venenata |

| G. leucoxantha Clade | Detected | G. leucoxantha |

| Hydnotrya Clade | Not Detected | N/A |

| Other Discinaceae Taxa | Generally Not Detected | Various |

Intra- and Inter-specific Variations in Gyromitrin Concentration

The concentration of gyromitrin exhibits significant variation both between different species (inter-specific) and within populations of the same species (intra-specific). For instance, species within the G. esculenta group, such as G. venenata and G. esculenta, are reported to contain substantially higher concentrations of gyromitrin than what has been anecdotally reported for species like G. gigas.

Even within a single species, G. esculenta, gyromitrin levels can differ dramatically. European populations of G. esculenta are considered almost uniformly toxic, whereas specimens from the western United States are often reported to be less so, though poisonings are not unheard of. One study noted that a specimen of Gyromitra splendida from Washington had 28 times less gyromitrin than a G. venenata specimen from Michigan, lending support to the hypothesis of regional variation in toxicity.

The reported gyromitrin content in fresh false morels can range from 40 to 732 milligrams per kilogram of mushrooms (wet weight). A 1985 study also found that different parts of the mushroom can have varying toxin levels, with the stems of G. esculenta containing twice as much gyromitrin as the caps.

Interactive Data Table: Reported Gyromitrin Concentrations in Gyromitra Species

| Species | Reported Concentration (mg/kg fresh weight) | Notes |

|---|---|---|

| Gyromitra esculenta | 50–300 | |

| Gyromitra spp. (general) | 40–732 | |

| Gyromitra gigas (European) | 0.05 - 0.74 | Small quantities detected in 2 of 3 specimens in one study. |

| Gyromitra leucoxantha | 55 (per dried ascocarp) |

Environmental and Genotypic Influences on Gyromitrin Production Phenotypes

Both genetic makeup (genotype) and environmental conditions are known to influence the production of gyromitrin. The significant geographical variations in toxicity, such as those observed between European and some North American populations of G. esculenta, suggest a strong genetic component.

Environmental factors also play a crucial role. For example, mushrooms collected at higher altitudes have been reported to contain less gyromitrin than those from lower altitudes. This could potentially explain the lower toxicity reported in some mountainous regions of the western United States. The full extent of how gene-by-environment interactions affect the gyromitrin production phenotype is still an area of active research. Laboratory studies have shown that the growth medium can influence toxin production, with gyromitrin being produced on potato dextrose agar (B569324) (PDA) but not on malt (B15192052) extract agar (MEA), suggesting that nutrient availability or specific precursors in the substrate are important.

Phylogenetic Analysis and Evolutionary Trajectories of Gyromitrin Presence in Fungi

Phylogenetic analyses based on sequencing of nuclear ribosomal DNA (such as the ITS barcode and 28S rDNA) have been instrumental in understanding the evolutionary context of gyromitrin production. These studies show that gyromitrin presence is not a primitive trait inherited from a common ancestor of all Discinaceae. Instead, the toxin has a discontinuous distribution, appearing in distinct, unrelated clades within the family.

This scattered distribution pattern is consistent with a model of rapid evolution and potential horizontal gene transfer, a phenomenon not uncommon for secondary metabolite biosynthesis pathways in fungi. It is hypothesized that the gene cluster responsible for gyromitrin biosynthesis may have been transferred between different fungal lineages.

An alternative hypothesis that would require numerous independent losses of the trait is considered less likely. Researchers had initially hypothesized that gyromitrin evolved in the last common ancestor of taxa like G. esculenta and G. ambigua, with a subsequent loss of function in the closely related truffle-like Hydnotrya clade, where a toxin might be disadvantageous for spore dispersal by animals. However, the broader phylogenetic studies revealed a more complex and punctuated distribution. Elucidating the specific genes in the gyromitrin biosynthesis cluster is a key area of future research that will allow for a more definitive reconstruction of its evolutionary history.

Biosynthesis of Gyromitrin

Current Hypotheses and Research Directions for Gyromitrin Biosynthetic Pathways

The complete biosynthetic pathway for gyromitrin remains unelucidated, and the specific genes responsible for its production have not yet been definitively identified. aldendirks.com Gyromitrin is a notable secondary metabolite because it belongs to a rare class of natural compounds that contain a nitrogen-nitrogen (N-N) bond, a chemical feature found in only about 0.1% of characterized secondary metabolites. aldendirks.com This unique structure makes its formation a significant area of interest for understanding fungal chemodiversity and the biosynthesis of N-N bonds. aldendirks.com

Current research is heavily reliant on bioinformatics and genomic analysis to pinpoint candidate genes for gyromitrin production. aldendirks.com Investigations are ongoing to screen the genomes of gyromitrin-producing fungi to discover the genes involved. aldendirks.com A key research direction involves exploring the potential biosynthetic relationship between gyromitrin and other structurally similar compounds found in related fungi. For instance, the characterization of 1-(2-hydroxyacetyl)-pyrazol in Gyromitra fastigiata, a chemical that shares some structural similarities with gyromitrin, raises critical questions about potential shared biosynthetic precursors or enzymatic steps. biorxiv.orgumich.edu

Methodologies for Identifying and Characterizing Gyromitrin Biosynthesis Gene Clusters

In fungi, the genes that encode the enzymes for a specific secondary metabolite are typically located together on the chromosome in a functional unit known as a Biosynthesis Gene Cluster (BGC). biorxiv.org The identification of the gyromitrin BGC is a primary goal for researchers, and several modern methodologies are being employed or proposed to achieve this.

Key methodologies include:

Comparative Genomics: This approach involves sequencing and comparing the entire genomes of gyromitrin-producing species (e.g., within the genera Gyromitra and Piscidiscina) with those of closely related, non-producing species. aldendirks.comnih.govresearchgate.net By searching for gene clusters that are present exclusively in the producers, scientists can identify candidate BGCs. researchgate.net

Homology Searches: Researchers can search the proteomes of gyromitrin-producing fungi for proteins that are homologous (similar in sequence) to known enzymes involved in the biosynthesis of other compounds containing N-N bonds. umich.edu This can provide initial clues to the types of enzymes that might be involved in the gyromitrin pathway. umich.edu

Differential Transcriptomics (RNA-Seq): A pivotal discovery has been that environmental conditions can control gyromitrin production. Research has shown that gyromitrin is produced when the fungus is grown on certain media, like Potato Dextrose Agar (B569324) (PDA), but not on others, such as Malt (B15192052) Extract Agar (MEA). biorxiv.orgumich.edu This allows for a powerful experimental approach where the gene expression of the fungus under producing and non-producing conditions can be compared. biorxiv.orgnih.gov By sequencing the RNA (the transcriptome) from both conditions, researchers can identify which genes are significantly upregulated during gyromitrin production, strongly implicating them in its biosynthesis. biorxiv.orgnih.govmdpi.com

Evolutionary History and Adaptive Significance of Gyromitrin Biosynthesis

The evolutionary origins of gyromitrin are complex and not fully understood. Phylogenomic studies, which use thousands of genes to infer evolutionary relationships, have revealed a surprising and discontinuous distribution of this mycotoxin. aldendirks.comaldendirks.com

Gyromitrin has been detected in two distantly related fungal genera, Gyromitra and Piscidiscina, which belong to separate tribes within the family Discinaceae. nih.govaldendirks.com This scattered distribution has led to three primary hypotheses regarding its evolutionary history:

Ancestral Origin and Multiple Losses: It is possible that the genes for gyromitrin biosynthesis evolved in a common ancestor of the Discinaceae family and were subsequently lost multiple times in different lineages, resulting in its patchy presence today. aldendirks.com

Convergent Evolution: The ability to produce gyromitrin may have evolved independently in both the Gyromitra and Piscidiscina lineages. aldendirks.com

Horizontal Gene Transfer (HGT): The entire BGC responsible for gyromitrin production may have been transferred from one genus to the other. aldendirks.com This model is considered plausible, as HGT is a known mechanism for the distribution of secondary metabolite genes among fungi. biorxiv.org

The specific adaptive significance of gyromitrin for the fungi that produce it has not been extensively studied. However, the leading hypothesis for toxic secondary metabolites in mushrooms is that they serve as a chemical defense. researchgate.net It is likely that gyromitrin evolved to deter fungivores (animals, insects, or microbes that consume fungi), thereby protecting the organism and allowing it to successfully disperse its spores. researchgate.net

Transcriptomic and Genomic Approaches for Mycotoxin Production Gene Correlates

Genomic and transcriptomic approaches provide a powerful, predictive framework for identifying the genes correlated with the production of mycotoxins like gyromitrin. nih.govnih.gov These "omics" technologies allow for a global view of the fungus's genetic potential and its response to environmental cues. nih.govmdpi.com

Genomic Approaches: The foundation of this research lies in obtaining high-quality genome sequences from a wide array of species within the lorchel family (Discinaceae). aldendirks.comnih.gov With these genomes, comparative analyses can be performed to highlight regions containing gene clusters that are unique to the species known to produce gyromitrin. researchgate.net The availability of dozens of sequenced genomes from this family facilitates these large-scale comparisons, narrowing the search for the gyromitrin BGC. aldendirks.comumich.edu

Transcriptomic Approaches: Transcriptomics provides a direct link between genes and their activity under specific conditions. mdpi.com The observation that gyromitrin production is medium-dependent is a crucial lever for transcriptomic analysis. biorxiv.orgumich.edu By comparing the transcriptomes of Gyromitra species grown on a producing medium (PDA) versus a non-producing medium (MEA), researchers can generate a list of Differentially Expressed Genes (DEGs). biorxiv.orgnih.gov The genes belonging to the gyromitrin BGC are expected to show significantly higher expression levels in the producing condition. biorxiv.org This strong correlation between gene expression and toxin production serves as powerful evidence to identify and confirm the genes involved in the gyromitrin biosynthetic pathway. nih.gov

Chemical Transformations and Metabolic Degradation of Gyromitrin

Hydrolytic Cleavage of Gyromitrin to N-methyl-N-formylhydrazine and Monomethylhydrazine

Upon ingestion, gyromitrin (N'-ethylidene-N-methylformohydrazide) undergoes a crucial hydrolytic cleavage wikipedia.orgbenchchem.comfda.govbiorxiv.orgexcli.de. This process is predominantly initiated in acidic environments, such as the mammalian stomach, where the low pH facilitates the breakdown of the compound wikipedia.orgbenchchem.combiorxiv.orgnih.govexcli.de.

The initial step in this degradation pathway involves the hydrolysis of gyromitrin to yield N-methyl-N-formylhydrazine (MFH) and acetaldehyde (B116499) wikipedia.orgbenchchem.comfda.govbiorxiv.orgnih.govinchem.orguzh.chmdpi.comexcli.debenchchem.comresearchgate.netmykoweb.comepa.gov. Following this, N-methyl-N-formylhydrazine is further hydrolyzed, typically in the stomach, to produce monomethylhydrazine (MMH) and formic acid (or formaldehyde) benchchem.comfda.govbiorxiv.orgnih.govuzh.chmdpi.comexcli.debenchchem.comresearchgate.netepa.gov. Research indicates that the formation of MMH in the stomach is likely a result of acid hydrolysis rather than enzymatic metabolism, with higher levels of MMH observed under more acidic conditions wikipedia.org. While gyromitrin is the primary compound of concern, other N-methyl-N-formylhydrazone derivatives present in lesser amounts in Gyromitra esculenta would also yield monomethylhydrazine upon hydrolysis wikipedia.org.

Subsequent Metabolic Pathways of N-methyl-N-formylhydrazine and Monomethylhydrazine

The products of gyromitrin hydrolysis, N-methyl-N-formylhydrazine (MFH) and monomethylhydrazine (MMH), undergo further metabolic transformations in the body.

N-methyl-N-formylhydrazine (MFH) is known to be metabolically unstable, particularly under acidic conditions benchchem.com. It is subject to further metabolism by cytochrome P450 enzymes, predominantly in the liver wikipedia.orgbenchchem.comnih.gov. Microsome-mediated oxidation of MFH has been shown to yield formaldehyde (B43269) and acetaldehyde excli.demmsl.cz. This oxidative process can lead to the formation of highly reactive intermediates, including diazenium (B1233697) ions and diazene (B1210634) derivatives benchchem.commmsl.cz. These intermediates can then fragment, generating formyl and methyl radicals benchchem.commmsl.cz. Additionally, MFH can be directly converted into monomethylhydrazine (MMH) benchchem.com.

Monomethylhydrazine (MMH) is the highly active and toxic metabolite of gyromitrin benchchem.comnih.govwikipedia.orginchem.org. Its degradation primarily occurs in the liver through oxidative pathways, largely mediated by monooxygenases and the cytochrome P450 system benchchem.comnih.govuzh.ch. During its metabolism, MMH can generate highly reactive intermediates such as methyl radicals and electrophilic species, notably the methyl diazonium ion benchchem.combiorxiv.orguzh.chmdpi.comexcli.de. The conversion of MMH to methyldiazene (B1205664) via enzymes like horseradish peroxidase also leads to the formation of methyl radicals and methyldiazonium ions uzh.ch. These reactive intermediates are critical in the compound's toxicological profile, as they are known to form DNA adducts, including C8-methylguanine, N7-methylguanine, and O6-methylguanine uzh.chresearchgate.netepa.gov. MMH can also react with various aldehydes and ketones to form hydrazones uzh.ch.

Formation of Reactive Intermediates in Gyromitrin Catabolism (e.g., diazonium ions, methyl radicals)

The catabolism of gyromitrin is characterized by the generation of several highly reactive intermediates that contribute significantly to its biological effects benchchem.combiorxiv.orguzh.chmdpi.comexcli.debenchchem.commmsl.cz.

Diazonium Ions: The oxidative metabolism of N-methyl-N-formylhydrazine (MFH) can lead to the formation of diazenium ions benchchem.commmsl.cz. Similarly, the metabolic degradation of monomethylhydrazine (MMH) results in the production of electrophilic intermediates such as the methyl diazonium ion benchchem.comuzh.chmdpi.com. These diazonium ions are inherently unstable and readily decompose, leading to the generation of free radicals benchchem.commdpi.com. Specifically, methyldiazonium ions are potent alkylating agents known to methylate DNA bases, which can lead to genotoxic effects benchchem.com.

Methyl Radicals: Methyl radicals are key reactive species formed during the catabolism of gyromitrin. They arise from the cytochrome P450-regulated oxidative metabolism of N-methyl-N-formylhydrazine wikipedia.orgbenchchem.combiorxiv.orgbenchchem.commmsl.cz. Furthermore, the fragmentation of diazenium ions or diazene derivatives, which are products of MFH oxidation, also contributes to the generation of methyl radicals benchchem.commmsl.cz. The formation of methyl radicals from MMH has been documented in various experimental systems, including rat liver microsomes and mouse fibroblasts benchchem.comuzh.ch. These highly reactive methyl radicals are implicated in cellular damage, including lipid peroxidation and liver necrosis benchchem.combiorxiv.org. Their ability to cause DNA damage is a significant factor in the potential carcinogenicity associated with gyromitrin exposure benchchem.combenchchem.com. In addition to methyl radicals, other reactive species such as formyl radicals can also be generated during the oxidative degradation of MFH benchchem.com.

Physicochemical Parameters Governing Gyromitrin Hydrolysis

The chemical transformations of gyromitrin are significantly influenced by its physicochemical properties and environmental conditions.

pH Dependency: The hydrolysis of gyromitrin is highly dependent on the pH of the surrounding environment wikipedia.orgbenchchem.comexcli.de. It undergoes rapid hydrolysis in acidic conditions, such as those found in the human stomach, which typically has a pH ranging from 1.5 to 3.5 wikipedia.orgbenchchem.combiorxiv.orgnih.govexcli.de. Studies, including those in mice, have demonstrated that more acidic stomach environments lead to a greater conversion of gyromitrin into monomethylhydrazine (MMH) wikipedia.org. The efficiency of gyromitrin hydrolysis notably increases at pH values below 3 benchchem.com.

Temperature: Gyromitrin is a volatile compound and exhibits instability upon heating wikipedia.orgbenchchem.combiorxiv.org. Its boiling point is reported to be 143 °C wikipedia.org. Monomethylhydrazine (MMH), a direct hydrolysis product, has a lower boiling point of 87.5 °C and can volatilize during cooking processes, posing a potential inhalation risk wikipedia.orgbenchchem.comwikipedia.org. Spontaneous hydrolysis of gyromitrin can occur at room temperature, and this process is accelerated by elevated temperatures biorxiv.org. This thermal instability is a key factor in methods used to reduce gyromitrin content in mushrooms, such as parboiling and drying nih.gov.

Water Solubility: Gyromitrin is characterized as a water-soluble compound wikipedia.orgbenchchem.combiorxiv.org. This property is crucial for its hydrolysis, as it allows the compound to readily dissolve and react in aqueous biological environments like the gastrointestinal tract.

The following table summarizes key physicochemical parameters and properties related to gyromitrin and its primary hydrolysis products:

| Compound | Boiling Point (°C) | Water Solubility | Toxicity (LD₅₀ in Mice/Humans) |

| Gyromitrin | 143 wikipedia.orgbenchchem.com | High benchchem.com | 244 mg/kg (mice) benchchem.com |

| N-methyl-N-formylhydrazine | N/A | Low benchchem.com | Hepatotoxic benchchem.com |

| Monomethylhydrazine | 87.5 wikipedia.orgbenchchem.comwikipedia.org | Moderate benchchem.com | 1.6–4.8 mg/kg (humans) benchchem.com |

Molecular Mechanisms of Gyromitrin Metabolite Biological Activity

Genetic Polymorphisms Influencing Gyromitrin Metabolism (e.g., N-acetyltransferase 2 (NAT2) Phenotypes)

Gyromitrin, a hydrazine (B178648) derivative found in certain false morel mushrooms, undergoes metabolism in the body to produce monomethylhydrazine (MMH) nih.govresearchgate.netnih.govresearchgate.net. Monomethylhydrazine is a compound with genotoxic and neurotoxic properties nih.govnih.govresearchgate.net. The detoxification of MMH is significantly influenced by the enzyme N-acetyltransferase 2 (NAT2) nih.govresearchgate.net. NAT2 is a phase II biotransformation enzyme primarily expressed in the liver, small intestine, and colon, responsible for the N-acetylation of various arylamine and hydrazine compounds mdpi.comnih.govnih.gov.

Genetic polymorphisms within the NAT2 gene lead to considerable interindividual variation in enzyme activity, categorizing individuals into distinct acetylator phenotypes: rapid, intermediate, and slow nih.govresearchgate.netmdpi.comnih.govresearchgate.netaid-diagnostika.com. These phenotypes are determined by specific single nucleotide polymorphisms (SNPs) in the NAT2 gene, such as NAT25B and NAT27B, which are common variant alleles associated with reduced enzymatic activity researchgate.netnih.govfarmaciajournal.com.

Individuals classified as "slow acetylators" possess NAT2 genotypes that result in reduced NAT2 enzyme activity mdpi.comnih.govresearchgate.net. This diminished activity leads to a slower rate of metabolism for substrates like MMH nih.govresearchgate.net. Consequently, slow acetylators may experience prolonged exposure to gyromitrin-derived metabolites, potentially increasing the duration of interaction with cellular components nih.govnih.govresearchgate.netresearchgate.net. Conversely, "rapid acetylators" exhibit higher NAT2 enzyme activity, facilitating a faster detoxification process mdpi.comnih.govresearchgate.net. "Intermediate acetylators" fall between these two extremes mdpi.comnih.govresearchgate.net.

Research findings have highlighted the clinical relevance of NAT2 polymorphisms in the context of gyromitrin exposure. For instance, a study examining amyotrophic lateral sclerosis (ALS) patients with a history of consuming false morels revealed that a majority of these individuals had a slow- or intermediate-acetylator phenotype, as predicted by NAT2 genotyping nih.govnih.govresearchgate.netresearchgate.net. This observation suggests that a slower metabolic detoxification rate of gyromitrin metabolites could be a contributing factor in such exposures nih.govresearchgate.net. The genetic variations in NAT2 determine whether subjects are slow, intermediate, or fast acetylators, directly impacting the rate at which N-methyl-N-formylhydrazine, a principal toxic metabolite of gyromitrin, is detoxified nih.gov.

The following table summarizes the characteristics of NAT2 acetylator phenotypes concerning gyromitrin metabolism:

| NAT2 Acetylator Phenotype | NAT2 Enzyme Activity | Rate of Gyromitrin Metabolite (MMH) Detoxification | Associated Genetic Basis (Examples) |

| Rapid Acetylator | High | Fast | Two functional alleles (e.g., NAT24) nih.gov |

| Intermediate Acetylator | Moderate | Moderate | One fast and one slow allele nih.gov |

| Slow Acetylator | Low/Reduced | Slow | Two slow alleles (e.g., NAT25B, NAT2*7B) researchgate.netnih.govnih.gov |

Note: This table is designed to be interactive in a suitable digital environment, allowing for sorting or filtering.

Advanced Analytical Methodologies for Gyromitrin and Its Metabolites

Evolution of Analytical Techniques for Gyromitrin Quantification

The analytical landscape for gyromitrin and its hydrolytic products has undergone substantial development since initial investigations. Early methods for determining gyromitrin concentration in mushroom tissue relied on techniques such as thin-layer chromatography (TLC), spectrofluorometry, and electrochemical oxidation of hydrazine (B178648). These pioneering approaches, while foundational, were often characterized by their demand for large sample quantities, labor-intensive procedures, and a lack of specificity wikipedia.orgumich.eduexcli.denih.gov.

A significant leap forward occurred with the introduction of gas chromatography (GC) methods, which enabled the quantification of gyromitrin hydrazone analogs or benzaldehyde (B42025) derivatives umich.edubiorxiv.org. Further refinement led to the development of gas chromatography-mass spectrometry (GC-MS) methods, which dramatically improved detection limits, reaching parts-per-billion levels wikipedia.orgumich.eduexcli.debenchchem.comresearchgate.net. These GC-MS methods typically involve an initial acid hydrolysis of gyromitrin, followed by derivatization of the resulting monomethylhydrazine (MMH) with reagents like pentafluorobenzoyl chloride wikipedia.orgumich.edubiorxiv.orgbenchchem.comresearchgate.netslu.se. This derivatization step facilitates the analysis of MMH, with a reported minimum detectable concentration equivalent to 0.3 micrograms of gyromitrin per gram of dry matter wikipedia.orgslu.se.

More recently, the focus has shifted towards liquid chromatography (LC) techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with diode array detectors (DAD) or mass spectrometry (MS) umich.edubiorxiv.orgbenchchem.comfda.govnih.govresearchgate.netresearchgate.net. A sensitive analytical derivatization method utilizing 2,4-dinitrobenzaldehyde (B114715) (2,4-DNB) has been developed for the detection of gyromitrin's hydrolytic products, such as N-methyl-N-formylhydrazine (MFH) and monomethylhydrazine (MMH), converting them into stable Schiff bases detectable by UHPLC-DAD umich.edubiorxiv.orgbenchchem.comnih.govtandfonline.com.

Chromatographic Separation Platforms

Chromatographic techniques are central to the separation and quantification of gyromitrin and its metabolites, offering the necessary resolution for complex biological and environmental matrices.

GC and GC-MS have been considered gold standards for detecting and quantifying gyromitrin and its primary metabolite, monomethylhydrazine (MMH) excli.denih.govbenchchem.com. The methodology typically involves the acid hydrolysis of gyromitrin and other related hydrazones present in samples, such as air-dried Gyromitra esculenta. The liberated MMH is then derivatized, commonly with pentafluorobenzoyl chloride, to form tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH) wikipedia.orgresearchgate.netslu.se. This derivative is then analyzed by GC-MS.

Historically, methods employing HPLC or UHPLC coupled with DAD were less common for gyromitrin analysis umich.edu. However, recent advancements have established these techniques as robust platforms for gyromitrin and its derivatives. Challenges associated with analyzing MMH, such as its polarity, poor retention in conventional reversed-phase HPLC, and lack of a strong UV chromophore, have driven the development of specific derivatization strategies fda.gov.

A notable approach involves the use of 2,4-dinitrobenzaldehyde (2,4-DNB) as a derivatizing agent. This reagent reacts with the hydrolytic products of gyromitrin, including N-methyl-N-formylhydrazine (MFH), to form stable Schiff bases that are detectable at 370 nm by UHPLC-DAD biorxiv.orgbenchchem.comnih.gov. This derivatization method has demonstrated excellent performance, with a linear response (R² = 0.998) across a concentration range of 10–500 ng/µL and recovery rates of approximately 99% from ascocarp tissue benchchem.com. Critical parameters for this derivatization include an incubation time of 13–18 hours at 40°C for complete reaction and the use of 5–100 mg of hymenium tissue to ensure detectable yields without matrix overload benchchem.com. UHPLC-MS/MS has also been employed to detect gyromitrin hydrazine hydrolytic product derivatives researchgate.netnih.gov.

To overcome the analytical challenges posed by the high polarity of hydrazines like monomethylhydrazine (MMH), hydrophilic interaction liquid chromatography (HILIC) has emerged as a valuable separation platform. HILIC allows for the analysis of hydrazine and methylhydrazine without the need for prior derivatization steps, which is a significant advantage over conventional reversed-phase HPLC methods where MMH exhibits poor retention and detection issues fda.gov.

Mass Spectrometry (MS) Detection Strategies

Mass spectrometry plays a crucial role in the unambiguous identification and quantification of gyromitrin and its metabolites due to its high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of gyromitrin and its derivatives in various matrices, including mushroom samples benchchem.comfda.govresearchgate.netnih.gov. This method is particularly useful for the accurate identification of false morel mushrooms by determining their gyromitrin content fda.gov.

A typical LC-MS/MS workflow for gyromitrin involves acetonitrile (B52724) extraction followed by a salting-out sample cleanup method. The prepared sample extract can then be directly injected into the LC-MS/MS instrument. Quantification is achieved using calibration curves, often matrix-matched, and involves monitoring at least two multiple reaction monitoring (MRM) transitions for true positive identification fda.gov.

Research has demonstrated high recovery rates and good precision for LC-MS/MS methods. For instance, average recoveries for gyromitrin spiked into blank mushroom samples at concentrations of 0.4, 4, and 40 µg/g ranged from 81% to 106%, with relative standard deviations (RSD) of ≤ 8% fda.gov. Despite the effectiveness of LC-MS/MS for gyromitrin, the direct identification of MMH by mass spectrometry can be challenging due to interference encountered in the very low molecular weight range fda.gov. Predicted LC-MS/MS spectra for gyromitrin are also available to aid in method development and compound identification t3db.ca.

Theoretical and Computational Chemistry Studies of Gyromitrin

Quantum Chemical Calculations of Gyromitrin Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of chemical compounds nih.govwikipedia.orguzh.chuni.lu. For gyromitrin (N'-Ethylidene-N-methylformohydrazide), such calculations can provide detailed information about its molecular geometry, bond lengths, angles, and charge distribution. DFT can be employed to determine molecular descriptors, including frontier molecular orbitals (HOMO and LUMO energies), which are indicative of a molecule's chemical reactivity, such as its susceptibility to electrophilic or nucleophilic attacks wikipedia.orguni.lu.

Given gyromitrin's inherent instability and its facile hydrolysis to toxic metabolites like monomethylhydrazine (MMH) jkchemical.com, quantum chemical calculations could be used to model the energy profiles of its hydrolysis reactions and identify transition states. This would provide a deeper understanding of the factors governing its decomposition and the formation of its reactive intermediates. Furthermore, studies could explore the electronic properties of gyromitrin and its degradation products to predict their interactions with biological targets at an atomic level.

Computational Modeling of Electrochemical Determination Processes for Gyromitrin

Computational modeling plays a significant role in the development and optimization of electrochemical methods for the determination of gyromitrin. Theoretical evaluations have been conducted to assess the feasibility of gyromitrin electrochemical detection, particularly in complex matrices such as mushroom pulp and biological liquids, for forensic applications.

Research indicates that the cathodic process, often utilizing a vanadium(III) oxyhydroxide-modified electrode, is highly efficient for gyromitrin determination, although anodic routes are also possible. The electrochemical reduction of gyromitrin is described as a reductive destruction process. Computational models, often expressed through mathematical frameworks, confirm the efficiency of electrochemical sensors for detecting gyromitrin, demonstrating a linear dependence between the analyte concentration and the analytical signal over a wide range. The stability of the electrochemical system, including the electrode modifier, can be theoretically evaluated to ensure efficient and stable detection. For instance, conducting polymers can be used to enhance the stability of vanadium(III) oxyhydroxide in acidic media, a factor that can be investigated through theoretical mechanistic studies.

In Silico Prediction of Gyromitrin Metabolic Pathways and Intermediate Formation

In silico prediction methods are valuable for understanding the metabolic transformations of compounds within biological systems. Gyromitrin is known to undergo hydrolysis in the human stomach, leading to the formation of N-methyl-N-formylhydrazine (MFH) and subsequently monomethylhydrazine (MMH) jkchemical.com. These metabolic steps are crucial as MMH is responsible for the acute toxic and genotoxic properties of gyromitrin jkchemical.com.

Computational approaches, such as metabolic network analysis and machine learning models, can be applied to predict and analyze metabolic pathways. While specific in silico studies on gyromitrin's complete metabolic connectome are not extensively detailed in the provided search results, the principles of these methods can be applied. For example, in silico models could predict the enzymatic or non-enzymatic steps involved in gyromitrin's hydrolysis and the subsequent transformations of its intermediates. Such models could also investigate the influence of genetic variability, such as the N-acetyltransferase-2 (NAT2) genotype, which affects the risk of neurotoxic and genotoxic effects from gyromitrin metabolites by influencing their acetylation rates.

Table 1: Key Gyromitrin Metabolic Transformations

| Precursor Compound | Intermediate Compound(s) | Final Product(s) | Process |

| Gyromitrin | N-methyl-N-formylhydrazine (MFH) | Monomethylhydrazine (MMH) | Hydrolysis jkchemical.com |

Molecular Dynamics Simulations of Gyromitrin-Biomolecule Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules, providing insights into the dynamic behavior of biomolecules and their interactions with ligands. While specific MD simulations focusing on gyromitrin's direct interactions with biomolecules are not detailed in the search results, the methodology is highly relevant for understanding its molecular mechanism of action.

Given that gyromitrin's primary toxic metabolite, monomethylhydrazine (MMH), is known to induce DNA lesions and interfere with the function of vitamin B6 jkchemical.com, MD simulations could be employed to model the interactions of gyromitrin or its metabolites with critical biomolecules such as DNA or pyridoxine-dependent enzymes. These simulations could reveal binding sites, conformational changes upon interaction, and the stability of the resulting complexes. For instance, MD could simulate how MMH might interact with DNA bases, leading to the formation of adducts like O⁶- and N⁷-methylguanine, or how it might bind to and inhibit enzymes involved in GABA synthesis, which is a known consequence of MMH toxicity jkchemical.com. Such studies would provide atomic-level details on the molecular basis of gyromitrin's toxicity.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying gyromitrin concentration in mushroom samples, and how can their accuracy be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for gyromitrin quantification due to their sensitivity. To validate accuracy, researchers should perform spike-recovery experiments by adding known quantities of gyromitrin to mushroom homogenates and measuring recovery rates (ideally 90–110%). Calibration curves using certified reference materials and inter-laboratory comparisons are also critical .

Q. What are the established metabolic pathways of gyromitrin in mammalian systems, and how do they correlate with toxicity mechanisms?

- Methodological Answer : Gyromitrin hydrolyzes in acidic gastric conditions to methylhydrazine, which inhibits pyridoxal phosphate-dependent enzymes (e.g., GABA synthesis), leading to neurotoxicity. Researchers can confirm this pathway using in vitro gastric fluid simulations coupled with LC-MS detection of methylhydrazine. Comparative studies with hydrazine derivatives can further elucidate structure-activity relationships .

Q. How does gyromitrin toxicity vary across species, and what experimental models are most relevant for human risk assessment?

- Methodological Answer : Rodent models (e.g., mice, rats) are standard for acute toxicity studies (LD₅₀ determination), while ex vivo human hepatocyte cultures provide insights into metabolic differences. Dose-response curves should account for interspecies variation in cytochrome P450 activity, which affects methylhydrazine detoxification .

Advanced Research Questions

Q. How can researchers design dose-response experiments to address discrepancies in gyromitrin’s carcinogenicity reported across studies?

- Methodological Answer : Contradictions arise from variable exposure durations and confounding factors (e.g., co-occurring toxins in mushrooms). To resolve this, use longitudinal studies with:

- Controlled variables : Purified gyromitrin vs. crude mushroom extracts.

- Endpoints : Tumor incidence, DNA adduct formation, and oxidative stress markers.

- Statistical models : Cox proportional hazards regression to adjust for covariates .

Q. What methodological considerations are critical when replicating historical gyromitrin toxicity studies that used outdated analytical techniques?

- Methodological Answer : Historical studies often lacked sensitivity for low-dose effects. Modern replication should:

- Use isotopic labeling (e.g., ¹⁵N-gyromitrin) to track metabolic fate.

- Apply probabilistic risk assessment models to extrapolate historical data to current exposure scenarios.

- Validate findings with in silico toxicity prediction tools (e.g., QSAR models) .

Q. How can researchers resolve contradictions between in vitro and in vivo data on gyromitrin’s hepatotoxicity?

- Methodological Answer : Discrepancies may stem from differences in metabolic activation. A tiered approach is recommended:

Step 1 : Compare hepatic metabolism in primary hepatocytes vs. whole-animal models using stable isotope tracers.

Step 2 : Conduct transcriptomic profiling (RNA-seq) to identify pathways differentially regulated in vitro vs. in vivo.

Step 3 : Validate with humanized liver mouse models to bridge translational gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.